molecular formula C14H19FN2O4 B3043665 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide CAS No. 898404-67-6

3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide

Cat. No.: B3043665
CAS No.: 898404-67-6
M. Wt: 298.31 g/mol
InChI Key: HMKUOJOIHMASFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide (CAS: 898404-67-6) is a synthetic compound characterized by three key structural features:

  • Boc (tert-butoxycarbonyl) group: A protective group for amines, enhancing stability during synthesis and enabling controlled deprotection under acidic conditions .
  • 4-Fluorophenyl moiety: The fluorine atom at the para position of the phenyl ring improves metabolic stability and membrane permeability through electron-withdrawing effects .
  • N-hydroxypropanamide backbone: The N-hydroxy group can form hydroxamic acid derivatives, a motif often associated with enzyme inhibition (e.g., histone deacetylases (HDACs)) or metal chelation .

Properties

IUPAC Name

tert-butyl N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKUOJOIHMASFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001120291
Record name Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898404-67-6
Record name Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898404-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-fluorophenyl)-3-(hydroxyamino)-3-oxopropyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001120291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Coupling Reaction: The protected amino group and the fluorophenyl intermediate are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Major Products

    Oxidation Products: Carbonyl compounds.

    Reduction Products: Hydroxy compounds.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: Investigated for its potential as a bioactive molecule in various biological assays.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.

Comparison with Similar Compounds

N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (Compound 31)

  • Structure: Contains a thiazole ring and a furan group instead of the Boc-amino and N-hydroxypropanamide moieties.
  • The furan group introduces polarity but reduces hydrolytic stability compared to the Boc-protected amine.
  • Biological Activity : Demonstrates potent KPNB1 inhibition and anticancer activity in cell-based assays .
  • Physicochemical Properties : Likely lower logP (more hydrophilic) due to the thiazole and furan groups, contrasting with the hydrophobic Boc group in the target compound .

N-(3-chloro-4-fluorophenyl)-3-(hydroxyamino)-3-iminopropanamide

  • Structure: Features a 3-chloro-4-fluorophenyl group and an iminopropanamide backbone.
  • The imino group (C=N) may tautomerize, affecting binding modes compared to the stable N-hydroxypropanamide.

3-Amino-3-(hydroxyimino)-N-[4-(4-morpholinyl)phenyl]propanamide

  • Structure: Incorporates a morpholine ring and hydroxyimino group.
  • Key Differences: The morpholine group improves solubility via hydrogen bonding and polar interactions. The hydroxyimino (N–OH) group may enhance metal-binding capacity, similar to the N-hydroxypropanamide in the target compound.
  • Physicochemical Properties : Higher solubility in aqueous media than the Boc-protected compound due to morpholine’s polarity .

3-(5-(4-Bromophenyl)furan-2-yl)-N-(3-chloro-4-methylphenyl)propanamide

  • Structure : Includes bromophenyl and chloromethylphenyl substituents linked via a furan-propanamide chain.
  • Key Differences: Bromine’s larger atomic size increases lipophilicity and steric hindrance compared to fluorine. The furan-propanamide backbone may reduce metabolic stability relative to the Boc-amino group.
  • Applications : Likely explored in anticancer or antimicrobial research due to halogenated aromatic systems .

3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-fluorophenyl)propanamide

  • Structure : Combines chlorophenyl and fluorophenyl groups with a furan linker.
  • Key Differences :
    • Dual halogenation (Cl and F) may optimize both lipophilicity and electronic effects.
    • The absence of the Boc group limits its use in prodrug strategies compared to the target compound.
  • Physicochemical Properties : Moderate logP due to balanced halogenated hydrophobicity and furan polarity .

N-(3-amino-4-fluorophenyl)-3-(2-oxopyrrolidin-1-yl)propanamide

  • Structure: Features a 3-amino-4-fluorophenyl group and a cyclic pyrrolidinone moiety.
  • Key Differences: The free amino group enables hydrogen bonding but reduces stability compared to the Boc-protected amine.
  • Applications: Possible use in central nervous system (CNS) drugs due to pyrrolidinone’s prevalence in neuroactive compounds .

Biological Activity

Overview

3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide is a compound notable for its diverse applications in medicinal chemistry and biological research. It features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl moiety, and a hydroxypropanamide structure. Its synthesis serves as an intermediate for various pharmaceutical compounds, and it has been explored for its bioactive properties in numerous biological assays.

The biological activity of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions, leading to modulation of enzymatic activity and cellular signaling processes. This mechanism may include:

  • Inhibition or activation of enzymatic reactions.
  • Binding to receptor sites , influencing cellular responses.
  • Alteration of signaling pathways involved in various physiological processes.

Histone Deacetylase Inhibition

Recent studies have highlighted the compound's potential as a histone deacetylase (HDAC) inhibitor . HDACs play a crucial role in regulating gene expression through chromatin remodeling. Inhibition of HDACs has been associated with anticancer effects and modulation of neurodegenerative diseases. Experimental data indicate that 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide exhibits significant HDAC inhibitory activity, making it a candidate for further investigation in cancer therapeutics .

Urease Inhibition

In vitro studies have also assessed the compound's urease inhibitory properties. Urease is an enzyme implicated in various pathological conditions, including kidney stones and gastric infections. The compound demonstrated promising inhibitory activity against urease, suggesting potential applications in treating related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamideChlorophenyl group instead of fluorophenylModerate HDAC inhibition
3-(Boc-amino)-3-(4-bromophenyl)-N-hydroxypropanamideBromophenyl groupLower urease inhibition
3-(Boc-amino)-3-(4-methylphenyl)-N-hydroxypropanamideMethylphenyl groupLimited biological activity

The fluorine atom in the fluorophenyl group enhances the compound's electronic properties, potentially increasing its binding affinity and stability compared to its analogs .

Study on Antinociceptive Properties

A notable study investigated the antinociceptive properties of functionalized amino acids, including derivatives like 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide. The research focused on neuropathic pain models, demonstrating that the compound could modulate pain-related pathways without inducing motor deficits in test subjects. This positions the compound as a potential therapeutic agent for pain management .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide with various biological targets. Results indicate favorable interactions with GABA transporters, suggesting its role as an inhibitor and highlighting its potential in treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the propanamide backbone. A common approach is:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to prevent side reactions .

4-Fluorophenyl Incorporation : Utilize Suzuki-Miyaura coupling with 4-fluorophenylboronic acid derivatives (e.g., 4-N-Boc-amino-3-fluorophenylboronic acid) in the presence of Pd catalysts .

N-Hydroxypropanamide Formation : React with hydroxylamine under controlled pH to avoid premature deprotection of the Boc group.
Optimization Tips :

  • Monitor reaction progress via HPLC (≥98% purity threshold) .
  • Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis of intermediates.

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorophenyl substitution (meta/para coupling patterns) .
  • 19F NMR : Verify fluorophenyl incorporation (δ ~-115 ppm for para-substituted fluorine) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; dihedral angles between fluorophenyl and propanamide moieties typically range 7–56° .
  • HPLC-MS : Assess purity and detect hydrolyzed by-products (e.g., free amine or carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed spectroscopic data for this compound?

  • Methodological Answer :
  • Scenario : Discrepancies in ¹³C NMR shifts may arise from dynamic rotational isomerism of the Boc group.
  • Resolution :

Variable-Temperature NMR : Perform experiments at low temperatures (-40°C) to "freeze" conformers and simplify splitting patterns .

DFT Calculations : Compare computed chemical shifts (e.g., Gaussian09) with experimental data to validate assignments .

Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to track unexpected tautomerization in the N-hydroxy group .

Q. What strategies are employed to study the compound's role as a hydroxamic acid precursor in enzyme inhibition studies?

  • Methodological Answer :
  • Deprotection Protocol : Treat with TFA/DCM (1:1 v/v) to remove the Boc group, followed by neutralization to yield the free hydroxamic acid .
  • Biological Assays :

HDAC Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., Ac-Lys(Ac)-AMC) in HeLa cell lysates .

Metal Chelation Studies : Use UV-Vis spectroscopy to monitor Fe³⁺/Zn²⁺ binding, which correlates with inhibitory activity .

  • SAR Analysis : Modify the fluorophenyl moiety (e.g., chloro or bromo analogs) to probe electronic effects on enzyme affinity .

Q. How does the fluorophenyl substituent influence the compound's reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing fluorine atom enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki couplings) by polarizing the C–F bond .
  • Steric Considerations : Para-substitution minimizes steric hindrance, enabling efficient coupling with bulky boronic acids (e.g., heteroaryl derivatives) .
  • Case Study : Replace the fluorophenyl group with 4-bromophenyl analogs to compare reaction rates; fluorophenyl typically shows 20–30% faster kinetics due to reduced electron density .

Data Contradiction Analysis Table

Observed Data Potential Cause Resolution Strategy
Multiple peaks in ¹H NMRRotameric forms of Boc groupVariable-temperature NMR
Low HPLC purity (<95%)Hydrolysis of N-hydroxypropanamideUse anhydrous conditions; add stabilizers
Unassigned 19F NMR signalsFluorine coupling with adjacent H2D ¹H-¹⁹F HOESY experiments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide
Reactant of Route 2
3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.